molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B353041
CAS RN: 306735-68-2
M. Wt: 353.4g/mol
InChI Key: OTHLDBRZPXOSIW-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . These types of compounds are often investigated for their biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve prototropic tautomerism . According to NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthetic Methodologies

A broad spectrum of synthetic approaches has been developed for benzimidazoles and related heterocycles, demonstrating their utility in creating complex molecular architectures. For instance, o-phenylenediamines have been utilized as key precursors in the synthesis of benzimidazoles, showcasing the versatility of these compounds in generating a wide array of bioactive molecules (Ibrahim, 2011).

Biological Significance of Triazine Derivatives

Triazines, including 1,2,4-triazine and 1,3,5-triazine derivatives, have been recognized for their extensive pharmacological potential. Research has highlighted their effectiveness across a range of biological activities, such as antibacterial, antifungal, anticancer, and antiviral properties, underscoring the triazine nucleus as a valuable core for drug development (Verma, Sinha, & Bansal, 2019).

Applications in Optoelectronic Materials

The integration of quinazoline and pyrimidine rings into π-extended conjugated systems has been identified as a promising approach for the creation of novel optoelectronic materials. These compounds exhibit significant potential in applications related to photo- and electroluminescence, highlighting their relevance beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . By inhibiting TrxR, it increases oxidative stress, leading to cell death .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been associated with improved potency and pharmacokinetics .

Result of Action

The compound’s action results in the inhibition of cell division, protein folding, and oxidative stress response, leading to cell death . It also results in the down-regulation of ERK2 protein and inhibition of ERKs phosphorylation .

properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHLDBRZPXOSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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